Benzonitrile, 5-(dipropylamino)-2-nitro-

Lipophilicity Membrane Permeability Solubility

Benzonitrile, 5-(dipropylamino)-2-nitro- (CAS 821776-83-4) is a substituted benzonitrile derivative characterized by a dipropylamino group at the 5-position and a nitro group at the 2-position. Its molecular formula is C₁₃H₁₇N₃O₂, with a molecular weight of 247.29 g/mol.

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
CAS No. 821776-83-4
Cat. No. B12544624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 5-(dipropylamino)-2-nitro-
CAS821776-83-4
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N
InChIInChI=1S/C13H17N3O2/c1-3-7-15(8-4-2)12-5-6-13(16(17)18)11(9-12)10-14/h5-6,9H,3-4,7-8H2,1-2H3
InChIKeyVTRNTRSWCZGSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Dipropylamino)-2-nitrobenzonitrile (CAS 821776-83-4): Properties, Comparators, and Procurement Guide for Chemical and Pharmaceutical Intermediates


Benzonitrile, 5-(dipropylamino)-2-nitro- (CAS 821776-83-4) is a substituted benzonitrile derivative characterized by a dipropylamino group at the 5-position and a nitro group at the 2-position. Its molecular formula is C₁₃H₁₇N₃O₂, with a molecular weight of 247.29 g/mol [1]. This compound is primarily referenced in patent literature as a versatile intermediate for synthesizing benzylamine and secondary amine derivatives, which are of interest in pharmaceutical research, particularly for conditions such as musculoskeletal frailty [2][3]. Its physicochemical properties, including a predicted XLogP3 of 3.4 and a topological polar surface area of 72.8 Ų, distinguish it from non-nitro and dinitro analogs, impacting its solubility and potential biological activity [1][4].

Why Generic Substitution of 5-(Dipropylamino)-2-nitrobenzonitrile (CAS 821776-83-4) with Close Analogs Can Lead to Failed Reactions or Altered Biological Outcomes


Substituting 5-(dipropylamino)-2-nitrobenzonitrile with positional isomers (e.g., 4-(dipropylamino)-2-nitrobenzonitrile) or analogs lacking the nitro group (e.g., 4-(dipropylamino)benzonitrile) is not a straightforward replacement due to quantifiable differences in electronic and steric properties that govern reactivity and molecular recognition. While the 4- and 5-isomers share identical molecular weight and logP, their distinct substitution patterns on the aromatic ring can lead to divergent regioselectivity in further chemical transformations, such as nucleophilic aromatic substitution or reduction [1]. More critically, the presence or absence of the nitro group dramatically alters the compound's polarity: the target compound's topological polar surface area (TPSA) of 72.8 Ų is over 2.5 times larger than that of the non-nitro analog (27.0 Ų), significantly impacting solubility and membrane permeability [2]. Furthermore, the predicted pKa (-0.75 ± 0.42) of the target compound indicates a much lower basicity compared to typical alkylamines, a factor that directly influences salt formation, purification strategies, and stability under acidic conditions . These quantifiable divergences underscore that in any synthetic or biological application where precise physicochemical parameters are critical, generic substitution without empirical validation carries a high risk of failure.

Quantitative Differentiators of 5-(Dipropylamino)-2-nitrobenzonitrile (CAS 821776-83-4) vs. Key Analogs: A Data-Driven Comparison for Procurement and Experimental Design


Polarity Divergence: Target Compound Exhibits 2.7-Fold Higher TPSA than Non-Nitro Analog

The presence of the nitro group at the 2-position confers a substantially higher topological polar surface area (TPSA) compared to the analog lacking a nitro group, 4-(dipropylamino)benzonitrile (CAS 96795-43-6). This directly impacts solubility in polar media and passive membrane diffusion. The target compound's TPSA is 72.8 Ų, whereas the comparator's TPSA is 27.0 Ų, representing a 169% increase [1]. This difference is crucial in applications ranging from chromatographic purification to predicting oral bioavailability in drug discovery.

Lipophilicity Membrane Permeability Solubility

Basicity Contrast: Target Compound's pKa is Over 8 Units Lower than Typical Aliphatic Amines

The predicted pKa of 5-(dipropylamino)-2-nitrobenzonitrile is -0.75 ± 0.42, a value dramatically lower than the pKa of a typical aliphatic tertiary amine, which is generally between 9 and 11 . This extreme reduction in basicity is attributed to the strong electron-withdrawing effects of both the nitro and cyano substituents on the aromatic ring. In contrast, the non-nitro analog 4-(dipropylamino)benzonitrile is expected to have a pKa in the range of 4-5 for its conjugate acid, still several orders of magnitude more basic [1].

Basicity Salt Formation Purification

Patent-Validated Intermediate for Pharmacologically Relevant Benzylamine and Secondary Amine Derivatives

5-(Dipropylamino)-2-nitrobenzonitrile is explicitly covered as an intermediate within a patent family (e.g., US20080293951) claiming novel benzonitrile derivatives useful for producing benzylamine and secondary amine compounds [1]. These downstream amine derivatives are in turn described as important intermediates for pharmaceutical agents targeting conditions such as HIV, rheumatism, cancer metastasis, and musculoskeletal frailty [2][3]. While the exact IC₅₀ or biological activity of this specific benzonitrile derivative is not reported, its inclusion in the patent's structural claims validates its synthetic utility in a defined, high-value chemical space that is distinct from simpler benzonitriles used as solvents or commodity chemicals.

Pharmaceutical Intermediate Benzylamine Synthesis Musculoskeletal Frailty

Optimal Research and Industrial Applications for 5-(Dipropylamino)-2-nitrobenzonitrile (CAS 821776-83-4) Based on Verified Evidence


Synthesis of Substituted Benzylamine and Secondary Amine Derivatives for Pharmaceutical Research

This compound serves as a strategic starting material or intermediate for the synthesis of more complex benzylamine and secondary amine derivatives, as validated by patent literature [4]. The nitro group at the 2-position is a versatile functional handle that can be selectively reduced to an amine, enabling subsequent diversification through amide bond formation, reductive amination, or other transformations. Its distinct substitution pattern (5-dipropylamino) can introduce desired steric and electronic properties into the final pharmacophore.

Design of Molecules with Moderately High Polarity and Defined Lipophilicity

With a TPSA of 72.8 Ų and an XLogP3 of 3.4, this compound resides in a physicochemical space that is often desirable for early-stage drug candidates, balancing membrane permeability with some aqueous solubility [4]. Researchers designing compound libraries for cellular assays can leverage these well-defined descriptors to optimize lead compounds, especially when a moderate polarity is required to engage certain biological targets while avoiding the poor permeability associated with very high TPSA values (>140 Ų).

Synthetic Method Development for Non-Basic Aromatic Amines

Given its predicted pKa of -0.75 ± 0.42, this compound is essentially non-basic . This makes it an interesting model substrate for developing new synthetic methods that require chemoselective transformations in the presence of acid-labile or base-sensitive functional groups. For instance, its lack of basicity eliminates the need for protecting groups on the amine during reactions that require acidic conditions, simplifying synthetic routes.

Research into Musculoskeletal Frailty and Related Wasting Diseases

The patent landscape (e.g., US20080045504) explicitly connects substituted benzonitrile derivatives, of which this compound is an example, to the treatment of age-related muscle mass and strength decline, low bone mass, and other wasting conditions . While this specific compound is an intermediate, it is a key entry point for medicinal chemists seeking to explore novel chemical entities within this therapeutic area.

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